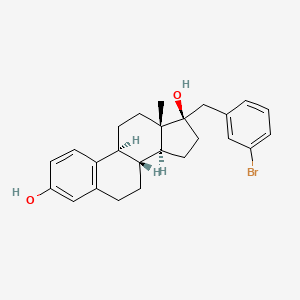
17Alpha-3'-Bromobenzyl Estradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17Alpha-3’-Bromobenzyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the addition of a bromobenzyl group at the 3’ position of the estradiol molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17Alpha-3’-Bromobenzyl Estradiol typically involves the bromination of estradiol followed by the introduction of a benzyl group. The process begins with the protection of the hydroxyl groups on estradiol to prevent unwanted reactions. Bromination is then carried out using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. After bromination, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl bromide in the presence of a base like potassium carbonate. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
Industrial production of 17Alpha-3’-Bromobenzyl Estradiol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
17Alpha-3’-Bromobenzyl Estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can result in various substituted estradiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 17Alpha-3’-Bromobenzyl Estradiol is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its interactions with estrogen receptors. It serves as a tool to investigate the role of estrogen signaling in various physiological processes and diseases.
Medicine
In medicine, 17Alpha-3’-Bromobenzyl Estradiol is explored for its potential in hormone replacement therapy and cancer treatment. Its ability to modulate estrogen receptors makes it a candidate for treating conditions like breast cancer and osteoporosis.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it valuable for drug discovery and development.
Wirkmechanismus
17Alpha-3’-Bromobenzyl Estradiol exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, it activates these receptors, leading to the transcription of estrogen-responsive genes. This activation can result in various physiological effects, including cell proliferation, differentiation, and apoptosis. The compound’s bromobenzyl group may also influence its binding affinity and selectivity for different estrogen receptor subtypes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17Alpha-Estradiol: A non-feminizing estrogen with reduced affinity for estrogen receptors compared to 17Beta-Estradiol.
17Beta-Estradiol: The most potent natural estrogen with high affinity for estrogen receptors.
17Alpha-Ethynylestradiol: A synthetic estrogen used in oral contraceptives with high oral bioavailability.
Uniqueness
17Alpha-3’-Bromobenzyl Estradiol is unique due to the presence of the bromobenzyl group, which can alter its chemical and biological properties. This modification can enhance its stability, binding affinity, and selectivity for estrogen receptors, making it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C25H29BrO2 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17R)-17-[(3-bromophenyl)methyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C25H29BrO2/c1-24-11-9-21-20-8-6-19(27)14-17(20)5-7-22(21)23(24)10-12-25(24,28)15-16-3-2-4-18(26)13-16/h2-4,6,8,13-14,21-23,27-28H,5,7,9-12,15H2,1H3/t21-,22-,23+,24+,25-/m1/s1 |
InChI-Schlüssel |
GYMUXAKTTCAUGX-WJGLBBAVSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC4=CC(=CC=C4)Br)O)CCC5=C3C=CC(=C5)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(CC4=CC(=CC=C4)Br)O)CCC5=C3C=CC(=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


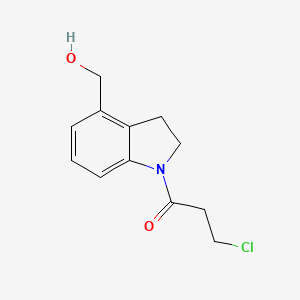
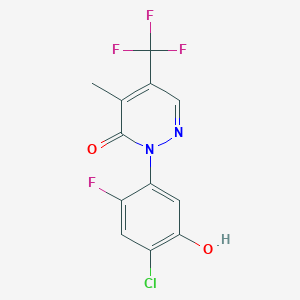


![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
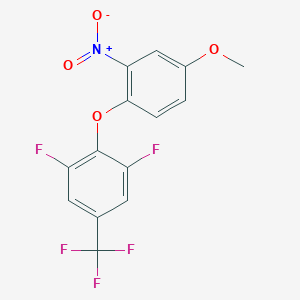

![4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid](/img/structure/B13428769.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline](/img/structure/B13428775.png)


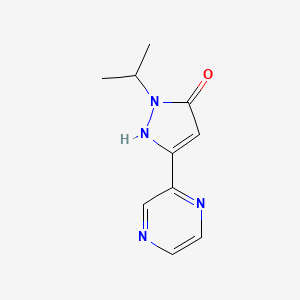
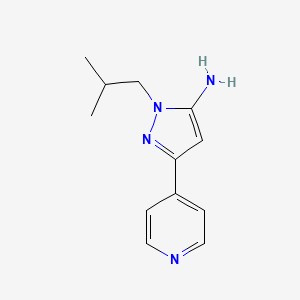
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13428790.png)
